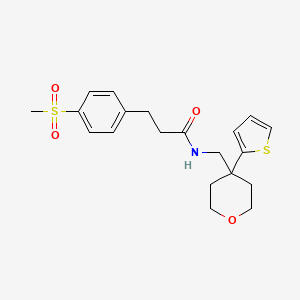
3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic organic compound of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multi-step organic synthesis protocols. It can be synthesized through a series of reactions involving:
Starting Materials: : Key starting materials might include 4-(methylsulfonyl)benzaldehyde, 4-(thiophen-2-yl)tetrahydro-2H-pyran, and appropriate amines or amide coupling agents.
Key Reactions
Condensation reactions: : Formation of the phenyl sulfonyl group.
Cyclization and substitution reactions: : Formation of the tetrahydropyran and thiophene moieties.
Amidation reactions: : Coupling reactions to form the amide bond under mild conditions.
Catalysts and Reagents: : Utilization of catalysts like palladium for coupling reactions and reagents such as SOCl2 or oxalyl chloride for activation.
Industrial Production Methods
While the detailed industrial production methods can vary, the key principles involve scaling up the aforementioned synthetic routes using optimized reaction conditions for higher yield and purity. Typically, batch reactors and continuous flow systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions particularly at the sulfide moiety, converting to sulfoxide or sulfone.
Reduction: : Reduction reactions may target the aromatic and heterocyclic rings, potentially affecting the functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can take place on the aromatic ring or heterocycles.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution might introduce various functional groups into the aromatic or heterocyclic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. It’s particularly valuable in developing new materials and catalysts.
Biology
In biological research, 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide might be studied for its potential interaction with biological macromolecules, impacting enzyme activity or cell signaling pathways.
Medicine
Medically, this compound could be investigated for its therapeutic potential, especially concerning its interaction with specific proteins or receptors.
Industry
Industrially, it may be used in developing new materials or chemicals with unique properties, given its diverse functional groups and structural complexity.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: : Potential inhibition or activation of enzymes due to the compound’s structure.
Receptors: : Binding to cellular receptors and influencing cell signaling pathways.
Cellular Pathways: : Affecting various cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide stands out due to its combination of a sulfonyl group with heterocyclic pyran and thiophene units, providing a distinct electronic and steric environment.
Similar Compounds
3-(4-(Methylsulfonyl)phenyl)-N-phenylpropanamide: : Lacks the tetrahydropyran and thiophene units.
N-(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylbenzamide: : Contains the thiophene and pyran but lacks the methylsulfonyl phenyl group.
This uniqueness makes it a subject of interest for researchers exploring new chemical and biological properties. Intrigued yet?
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-27(23,24)17-7-4-16(5-8-17)6-9-19(22)21-15-20(10-12-25-13-11-20)18-3-2-14-26-18/h2-5,7-8,14H,6,9-13,15H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHVFOXRPYFJQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
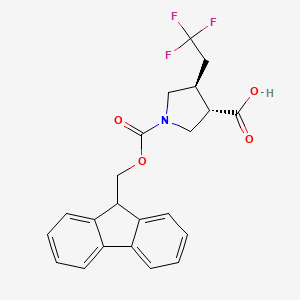
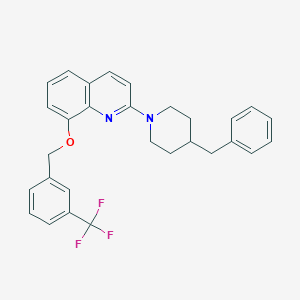
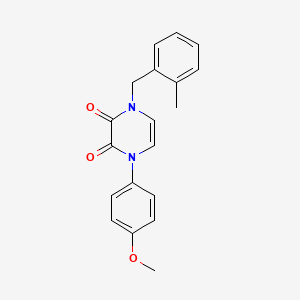
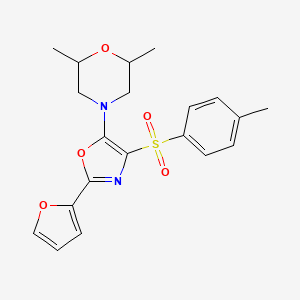
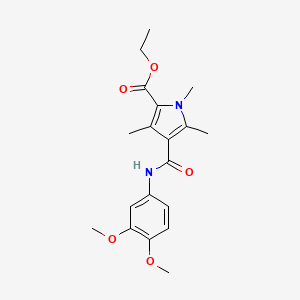
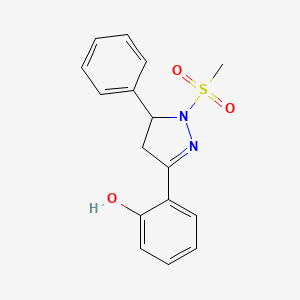

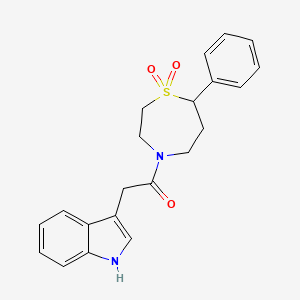
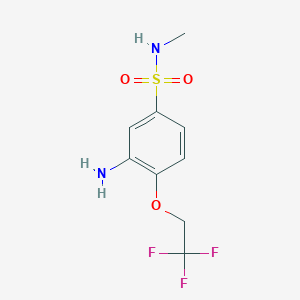
![4-tert-butyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2402719.png)
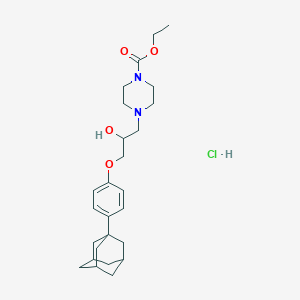
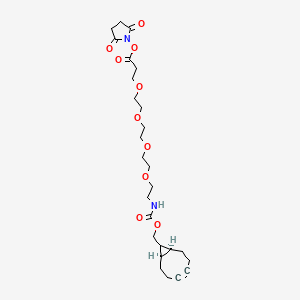
![1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2402724.png)

